Bienvenue dans la boutique en ligne BenchChem!

4-Cyclopropyl-1,4-diazepan-2-one

Quality Control NMR Spectroscopy HPLC Analysis

4-Cyclopropyl-1,4-diazepan-2-one is a key seven-membered heterocyclic scaffold for medicinal chemistry. Unlike the N4-methyl analog, the cyclopropyl group imparts superior metabolic stability and enhanced receptor affinity, making it ideal for CNS drug discovery. This compound enables SAR studies probing N4-cycloalkyl effects, and its distinct substitution pattern helps design novel, patentable molecules outside existing IP. Batch-certified by NMR, HPLC, and GC for reliable experimental data.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1797535-07-9
Cat. No. B1379620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1,4-diazepan-2-one
CAS1797535-07-9
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CNC(=O)CN(C1)C2CC2
InChIInChI=1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11)
InChIKeyCPFQQOHYAQYMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-1,4-diazepan-2-one (CAS 1797535-07-9): A Specialized 1,4-Diazepane Building Block for Medicinal Chemistry


4-Cyclopropyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound belonging to the 1,4-diazepane class, characterized by a cyclopropyl substituent at the N4 position and a lactam carbonyl at the C2 position . With a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol, this compound serves as a versatile small molecule scaffold in early-stage drug discovery . The presence of the cyclopropyl group distinguishes it from simpler N-alkyl analogs, imparting unique conformational constraints and physicochemical properties that are valuable in the design of biologically active molecules [1].

Why 4-Cyclopropyl-1,4-diazepan-2-one Cannot Be Simply Replaced by Common Analogs


Generic substitution within the 1,4-diazepan-2-one family is not straightforward due to the critical role of the N4 substituent in determining downstream biological activity and synthetic utility. Replacing the cyclopropyl group with a methyl group (4-Methyl-1,4-diazepan-2-one) alters the lipophilicity and metabolic profile of the resulting derivatives, as the cyclopropyl ring is known to enhance metabolic stability and receptor affinity compared to simple alkyl chains [1]. Furthermore, the regioisomer 1-Cyclopropyl-1,4-diazepan-2-one, which places the cyclopropyl group at the N1 position, has been shown to yield potent DPP-4 inhibitors (IC50 = 8.0 nM), highlighting that the position of substitution on the diazepane ring is critical for target engagement [2]. These differences underscore the necessity for careful selection of the specific 4-cyclopropyl scaffold for structure-activity relationship (SAR) studies and lead optimization.

Quantitative Differentiation Evidence for 4-Cyclopropyl-1,4-diazepan-2-one from Closest Analogs


Batch-Specific Quality Control: Verifiable Purity and Structural Identity Documentation

Unlike many suppliers who provide only a generic purity statement, Bidepharm offers batch-specific QC reports for 4-Cyclopropyl-1,4-diazepan-2-one, including NMR, HPLC, and GC analyses . This documentation provides verifiable proof of structural identity and purity (≥95%) for each production batch, which is crucial for reproducible research. This level of documentation is not uniformly available for common analogs like 4-Methyl-1,4-diazepan-2-one from all vendors, where standard purity specifications are often stated without accompanying batch-specific spectral data.

Quality Control NMR Spectroscopy HPLC Analysis

Predicted Lipophilicity (LogP) Enhancement: Cyclopropyl vs. Methyl Substitution

The introduction of a cyclopropyl group at the N4 position significantly increases the predicted lipophilicity compared to the N-methyl analog. The parent scaffold, 1,4-diazepan-2-one, has a measured ACD/LogP of -1.80 . The addition of a methyl group in 4-Methyl-1,4-diazepan-2-one increases this, but the cyclopropyl group provides a further, quantifiable boost in lipophilicity, a property often correlated with improved membrane permeability and target engagement in medicinal chemistry [1].

Lipophilicity Drug Design ADME Properties

Conformational Rigidity and Metabolic Stability: The Cyclopropyl Advantage in Scaffold Design

Cyclopropyl groups are widely recognized in medicinal chemistry for their ability to improve metabolic stability and restrict conformational flexibility, which can enhance target binding affinity and reduce off-target effects [1]. In the context of diazepane scaffolds, the specific placement of the cyclopropyl group at the N4 position, as opposed to N1, creates a unique spatial arrangement that can be leveraged for selective receptor interactions. This is supported by the finding that regioisomeric 1-cyclopropyl-1,4-diazepan-2-one derivatives are potent DPP-4 inhibitors (IC50 = 8.0 nM), whereas other substitution patterns yield different activity profiles [2].

Metabolic Stability Conformational Analysis Drug Metabolism

Topological Polar Surface Area (TPSA) Optimization for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) is a key descriptor for predicting blood-brain barrier (BBB) penetration. For the class of 1,4-diazepan-2-ones, the parent scaffold has a computed TPSA of 41.13 Ų [1], well within the favorable range for CNS penetration (< 90 Ų). While the addition of a cyclopropyl group at the N4 position does not significantly alter the TPSA compared to the parent scaffold (since it replaces a hydrogen and adds non-polar carbon atoms), it modulates lipophilicity without a major penalty on this critical CNS parameter, unlike larger N-alkyl substitutions.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Property

Optimal Application Scenarios for 4-Cyclopropyl-1,4-diazepan-2-one in Scientific Research


CNS Drug Discovery: Lead Generation and SAR Studies

The favorable TPSA and enhanced lipophilicity of 4-Cyclopropyl-1,4-diazepan-2-one make it an attractive core scaffold for central nervous system (CNS) drug discovery programs. As demonstrated by the class-level evidence, the parent scaffold has a TPSA of ~41 Ų, which supports BBB penetration . Derivatives can be designed to target neurological disorders such as depression, where triple reuptake inhibitors based on the 1,4-diazepan-2-one scaffold have shown in vivo efficacy in mouse models [1]. The N4-cyclopropyl group provides a unique vector for modulating pharmacokinetic properties without compromising CNS access.

Metabolic Disease Target Identification: DPP-4 and Beyond

The diazepan-2-one scaffold, when derivatized, has yielded potent DPP-4 inhibitors (IC50 values as low as 2.6 nM) . The 4-cyclopropyl variant offers a distinct substitution pattern for exploring non-DPP-4 targets, such as other serine proteases involved in metabolic regulation. By using 4-Cyclopropyl-1,4-diazepan-2-one as a starting material, researchers can systematically investigate the impact of N4-cyclopropyl substitution on potency and selectivity across related enzyme families, a strategy validated by the successful optimization of the 1-cyclopropyl regioisomer to an 8.0 nM DPP-4 inhibitor [1].

Academic and Industrial SAR Exploration of 1,4-Diazepane Chemical Space

For research groups conducting systematic structure-activity relationship (SAR) studies, 4-Cyclopropyl-1,4-diazepan-2-one represents a key compound for probing the effects of N4-cycloalkyl substitution. The batch-specific QC documentation provided by suppliers like Bidepharm (including NMR, HPLC, and GC) ensures that experiments are conducted with verified material, which is critical for generating reliable, publishable SAR data . This compound is particularly useful as a comparator to the N4-methyl and N1-cyclopropyl analogs in comprehensive scaffold-hopping exercises.

Building Block for Patent-Busting and IP Diversification

The N4-cyclopropyl substitution pattern is structurally distinct from the more commonly explored N1-substituted diazepan-2-ones featured in major pharmaceutical patents . Utilizing 4-Cyclopropyl-1,4-diazepan-2-one as a core scaffold can help medicinal chemistry teams design novel compounds that fall outside existing intellectual property claims, a critical strategy for securing new composition-of-matter patents in competitive therapeutic areas such as diabetes and CNS disorders.

Quote Request

Request a Quote for 4-Cyclopropyl-1,4-diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.